[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)
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Overview
Description
[Methylenedi(2,1-phenylene)]bis(diphenylphosphane) is a chemical compound with the molecular formula C37H30P2. It is a diphosphine ligand, which means it contains two phosphine groups that can coordinate to metal centers. This compound is used in various applications, primarily in coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Methylenedi(2,1-phenylene)]bis(diphenylphosphane) typically involves the reaction of diphenylphosphine with a methylenedi(2,1-phenylene) precursor. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine groups. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene. The reaction may require heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of [Methylenedi(2,1-phenylene)]bis(diphenylphosphane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[Methylenedi(2,1-phenylene)]bis(diphenylphosphane) undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other ligands.
Coordination: It can coordinate to metal centers, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Common reagents used in reactions with [Methylenedi(2,1-phenylene)]bis(diphenylphosphane) include oxidizing agents like hydrogen peroxide for oxidation reactions, and metal salts for coordination reactions. Typical reaction conditions involve inert atmospheres, controlled temperatures, and appropriate solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving [Methylenedi(2,1-phenylene)]bis(diphenylphosphane) include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have various applications in catalysis and materials science.
Scientific Research Applications
[Methylenedi(2,1-phenylene)]bis(diphenylphosphane) is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes that are catalysts for various chemical reactions, such as hydrogenation and cross-coupling reactions.
Biology: The compound is used in the study of metalloproteins and enzyme mimics, where it helps to stabilize metal centers in biological systems.
Medicine: Research into potential therapeutic applications involves using the compound to develop metal-based drugs and diagnostic agents.
Industry: It is used in industrial catalysis processes, including the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which [Methylenedi(2,1-phenylene)]bis(diphenylphosphane) exerts its effects involves its ability to coordinate to metal centers. The phosphine groups donate electron density to the metal, stabilizing it and facilitating various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and ruthenium, which are commonly used in catalysis. The pathways involved include oxidative addition, reductive elimination, and migratory insertion, which are key steps in many catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [Methylenedi(2,1-phenylene)]bis(diphenylphosphane) include:
(Oxydi-2,1-phenylene)bis(diphenylphosphine): This compound has an oxygen atom bridging the phenyl rings instead of a methylene group.
1,1′-Bis(diphenylphosphino)ferrocene (dppf): A widely used diphosphine ligand with a ferrocene backbone.
Xantphos: A diphosphine ligand with a xanthene backbone, known for its wide bite angle.
Uniqueness
The uniqueness of [Methylenedi(2,1-phenylene)]bis(diphenylphosphane) lies in its specific structure, which provides a distinct electronic environment for metal coordination. This can result in different catalytic properties compared to other diphosphine ligands. Its ability to form stable complexes with a variety of metals makes it a valuable tool in both academic research and industrial applications.
Properties
CAS No. |
192373-35-6 |
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Molecular Formula |
C37H30P2 |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
[2-[(2-diphenylphosphanylphenyl)methyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C37H30P2/c1-5-19-32(20-6-1)38(33-21-7-2-8-22-33)36-27-15-13-17-30(36)29-31-18-14-16-28-37(31)39(34-23-9-3-10-24-34)35-25-11-4-12-26-35/h1-28H,29H2 |
InChI Key |
JILBUFWKACJMSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3CC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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